molecular formula C21H19ClN2O4S2 B2731462 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 950474-99-4

2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2731462
CAS RN: 950474-99-4
M. Wt: 462.96
InChI Key: XLBALCPOXAHIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19ClN2O4S2 and its molecular weight is 462.96. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enhancing Proline Content in Response to Excess Cadmium N-Benzenesulfonyl amino acid esters, which include the compound , have been used to enhance the proline content of soybeans in response to excess cadmium . This is similar to the function of the plant hormone abscisic acid .

Antiviral Properties

N-Benzenesulfonyl amino acid esters are known for their antiviral properties . This makes them valuable in the development of antiviral drugs.

Anticancer Properties

These compounds have been found to have anticancer properties . They have been used in the development of new antiproliferative agents .

Anti-inflammatory Properties

N-Benzenesulfonyl amino acid esters also have anti-inflammatory properties . This makes them useful in the treatment of various inflammatory conditions.

Antimicrobial Properties

These compounds have been used for their antimicrobial properties . They have shown bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus .

Antithrombin Properties

N-Benzenesulfonyl amino acid esters have antithrombin properties . This makes them valuable in the prevention and treatment of thrombosis.

7. Activation of Abscisic Acid (ABA) Receptors N-Benzenesulfonyl amino acid ester derivatives can be identified as a pyrabactin mimic which could activate abscisic acid (ABA) receptors and induce the corresponding response .

Antibacterial Activity

New aryl thiazolone–benzenesulfonamides, which include the compound , have been synthesized and evaluated for their antibacterial activity . They have shown significant inhibitory effect against both cancer cell lines .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-13-12-16-7-6-14-24(20(16)15-17)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBALCPOXAHIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.